

Comparison of Experimental and Calculated NMR Spectra for 1,3-Dicyclohexylpropane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental and theoretically calculated Nuclear Magnetic Resonance (NMR) spectra of **1,3-dicyclohexylpropane**. The objective is to offer a detailed reference for the characterization of this molecule, aiding in structural elucidation and purity assessment. This document outlines the expected spectral features based on established chemical shift principles and computational predictions, alongside a standardized protocol for experimental data acquisition.

Data Presentation

Due to the limited availability of public experimental spectra for **1,3-dicyclohexylpropane**, the "experimental" data presented below are estimated based on typical chemical shifts for analogous structural motifs, such as cyclohexane and linear alkanes. The calculated data is generated using a computational NMR prediction algorithm.

¹H NMR Data

Table 1: Comparison of Estimated Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for **1,3-Dicyclohexylpropane**.



Protons	Estimated Experimental δ (ppm)	Calculated δ (ppm)	Multiplicity
CH (cyclohexyl)	1.60 - 1.80	1.75	Multiplet
CH ₂ (cyclohexyl, equatorial)	1.60 - 1.80	1.68	Multiplet
CH ₂ (cyclohexyl, axial)	1.10 - 1.30	1.25	Multiplet
CH ₂ (propyl, α to cyclohexyl)	1.10 - 1.30	1.20	Multiplet
CH ₂ (propyl, β to cyclohexyl)	1.10 - 1.30	1.15	Multiplet

Note: The protons on the cyclohexyl rings and the propane bridge exhibit complex overlapping multiplets, making precise assignment challenging without high-resolution experimental data.

¹³C NMR Data

Table 2: Comparison of Estimated Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for **1,3-Dicyclohexylpropane**.

Carbon Atom	Estimated Experimental δ (ppm)	Calculated δ (ppm)
C1 (CH, cyclohexyl)	~38	37.8
C2, C6 (CH2, cyclohexyl)	~34	33.5
C3, C5 (CH ₂ , cyclohexyl)	~27	26.8
C4 (CH ₂ , cyclohexyl)	~26	26.4
Cα (CH ₂ , propyl)	~38	37.5
Cβ (CH ₂ , propyl)	~20	20.1



Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a non-polar organic molecule like **1,3-dicyclohexylpropane** is provided below.

- 1. Sample Preparation:
- Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for non-polar compounds.[1]
- Concentration:
 - For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.
 - For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
- 2. NMR Data Acquisition:
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
 Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
- ¹H NMR Parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds







Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

• 13C NMR Parameters:

• Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Pulse Angle: 30°

Acquisition Time: 1-2 seconds

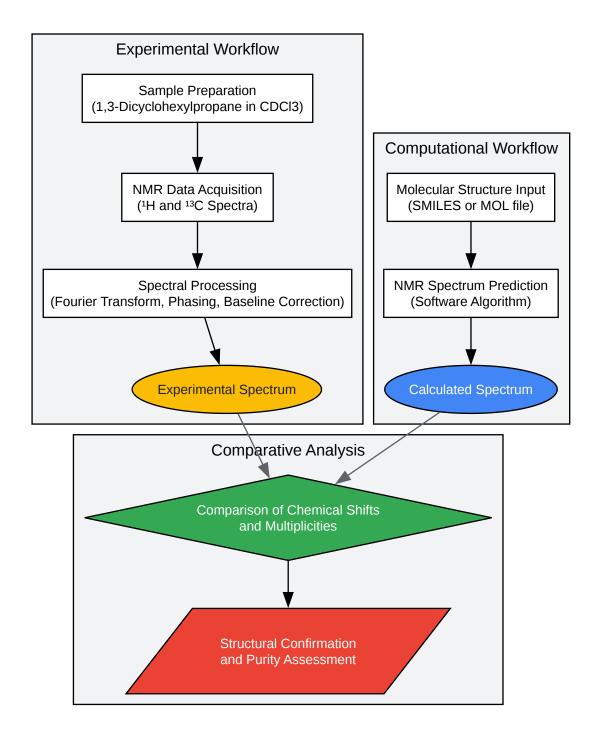
Relaxation Delay: 2 seconds

• Number of of Scans: 1024 or more, depending on the sample concentration.

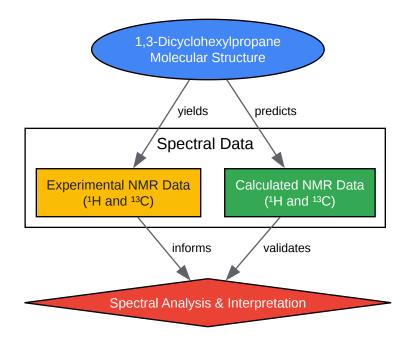
Mandatory Visualization

The following diagrams illustrate the workflow for comparing experimental and calculated NMR spectra and the logical relationship between the different data types.









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References

- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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